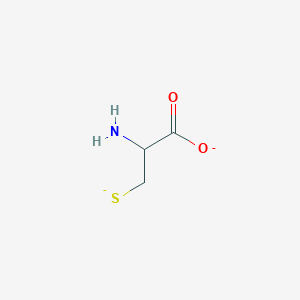

Cysteinate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5NO2S-2 |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

2-amino-3-sulfidopropanoate |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |

InChI Key |

XUJNEKJLAYXESH-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])N)[S-] |

Canonical SMILES |

C(C(C(=O)[O-])N)[S-] |

Origin of Product |

United States |

Coordination Chemistry of Cysteinate 2

Ligand Properties and Metal-Binding Affinities

The coordination chemistry of cysteinate(2-) is dominated by the soft nature of its thiolato sulfur donor, which exhibits a high affinity for soft and borderline metal ions. This property, combined with the harder nitrogen and oxygen donors of the amino and carboxylate groups, allows for a variety of coordination modes.

Coordination Modes with Transition Metals (e.g., Iron, Zinc, Cobalt, Copper, Cadmium, Mercury)

Cysteinate(2-) can act as a bidentate or tridentate ligand, and its coordination behavior is highly dependent on the specific metal ion and the surrounding chemical environment. wikipedia.org

Iron: In iron-sulfur clusters, cysteinate is a terminal ligand, coordinating to iron centers through its thiolate sulfur. wikipedia.org The coordination environment of iron in these clusters is typically tetrahedral. wikipedia.org In some cases, cysteine can bind to iron through its sulfur, nitrogen, and oxygen atoms. tandfonline.com

Zinc: Cysteinate is a common ligand in zinc-containing proteins, particularly in zinc finger motifs where it coordinates to the zinc ion through its sulfur atom. nih.govmdpi.com The coordination geometries are often tetrahedral, with Cys4 or Cys2His2 environments being characteristic of zinc fingers. mdpi.com

Cobalt: Cobalt(II) complexes with cysteine have been shown to involve coordination through the sulfur and nitrogen atoms. sigmaaldrich.com Depending on the conditions, both singly and doubly charged complexes can be formed. sigmaaldrich.com Some studies suggest that cobalt(II) complexes with cysteine are likely octahedral. rsc.org

Copper: Copper(II) readily forms complexes with cysteine, with binding primarily occurring through the thiol group. utep.edu The interaction between copper and cysteine can be complex, involving redox reactions where Cu(II) is reduced to Cu(I) by the thiol group, leading to the formation of cuprous-thiolate complexes. researchgate.netnih.gov

Cadmium: Cadmium(II) forms complexes with cysteine, and the coordination can involve both sulfur and nitrogen/oxygen atoms. acs.orgnih.gov At physiological pH, coordination is predominantly through the sulfur atom, but at higher pH, chelation involving the deprotonated amine group becomes more favorable. acs.orgnih.gov The formation of various Cd-cysteinate complexes, including [Cd(Cys)]+, [Cd(Cys)2], and [Cd(Cys)3]−, has been reported. mdpi.com

Mercury: While not as extensively detailed in the provided context, the high affinity of the soft mercury(II) ion for the soft thiolate donor of cysteine suggests strong coordination.

The following table summarizes the common coordination modes of cysteinate(2-) with various transition metals:

Interactive Data Table: Coordination of Cysteinate(2-) with Transition Metals| Metal Ion | Common Coordination Atoms | Typical Coordination Geometry | References |

| Iron (Fe) | S, N, O | Tetrahedral | wikipedia.orgtandfonline.com |

| Zinc (Zn) | S | Tetrahedral | nih.govmdpi.com |

| Cobalt (Co) | S, N | Octahedral | sigmaaldrich.comrsc.org |

| Copper (Cu) | S | Varies | utep.eduresearchgate.netnih.gov |

| Cadmium (Cd) | S, N, O | Varies | acs.orgnih.govmdpi.com |

Influence of Cysteinate(2-) on Metal Ion Redox States and Reactivity

The coordination of cysteinate(2-) significantly influences the redox potential and reactivity of the bound metal ion. The strong electron-donating character of the thiolate group can stabilize higher oxidation states of the metal and facilitate electron transfer reactions.

The interaction between iron and cysteine involves complex redox chemistry. researchgate.net Studies have shown that Fe(III) can be reduced by the thiol group of cysteine. researchgate.net The rate of reaction between iron(II)-cysteinate complexes and molecular oxygen is substantially faster than that of other iron(II) complexes, highlighting the role of the metal-sulfur interaction in enhancing reactivity. rsc.org

In the case of copper, the presence of cysteine can lead to the reduction of Cu(II) to Cu(I), with the resulting cuprous complex exhibiting enhanced stability. researchgate.netnih.gov This redox interplay is crucial in the catalytic activity of some copper-containing enzymes. unl.pt The redox potential of the [CuI(S-Cys)2(Cys-S-S-Cys)]/[CuII(S-Cys)4] couple has been determined to be -0.15 V vs NHE, indicating a significant influence of the cysteine ligands on the copper's redox properties. unl.pt

Cysteinate(2-) in Metalloenzyme Active Site Architectures

Cysteinate residues are integral components of the active sites of numerous metalloenzymes, where they play critical structural and functional roles.

Specific Ligand Motifs in Metalloproteins (e.g., Zinc Finger Proteins, Cytochromes, Iron-Sulfur Proteins)

Zinc Finger Proteins: These proteins are characterized by the presence of zinc-coordinating domains, where cysteine residues are key ligands. nih.govmdpi.comfrontiersin.org The most common motifs are the Cys2His2 and Cys4 zinc fingers. mdpi.com In these structures, the zinc ion is tetrahedrally coordinated by the sulfur atoms of cysteine and/or the nitrogen atoms of histidine, stabilizing the protein fold for interactions with DNA, RNA, or other proteins. mdpi.comwikipedia.orguniprot.org

Cytochromes: In some cytochromes, a cysteine residue serves as an axial ligand to the heme iron. pnas.org While typically it is the anionic cysteinate that coordinates, there is evidence for ligation by neutral cysteine in the ferrous state of some heme proteins. pnas.org This ligation is crucial for the catalytic activity of enzymes like cytochrome P450. pnas.org

Iron-Sulfur Proteins: Cysteine residues are the primary ligands for the iron-sulfur clusters in these proteins. wikipedia.org The thiolate side chains of cysteine coordinate to the iron atoms of [2Fe-2S], [4Fe-4S], and other cluster types. wikipedia.org These clusters are involved in a wide range of biological processes, including electron transfer and catalysis. wikipedia.orgjmb.or.kr

Structural and Functional Roles in Catalytic Centers

The cysteinate ligand plays a multifaceted role in the catalytic centers of metalloenzymes.

Structural Role: The coordination of cysteinate to a metal ion provides a stable structural scaffold, as seen in zinc finger proteins where the zinc-cysteinate complex is essential for maintaining the protein's three-dimensional structure. nih.govmdpi.comnih.gov

Catalytic Role: In many enzymes, the cysteinate ligand is directly involved in the catalytic mechanism. For example, in cysteine dioxygenase, a non-heme iron enzyme, a cysteine substrate binds to the iron center, initiating its conversion to cysteine sulfinic acid. rsc.org The thiolate ligand can also modulate the redox potential of the metal center, facilitating electron transfer reactions that are central to the enzyme's function. wikipedia.orgjmb.or.kr In some cases, the sulfur atom of cysteine can act as a nucleophile in catalytic transformations.

Iron-Sulfur Cluster Biogenesis and Cysteinate(2-)

The formation of iron-sulfur (Fe-S) clusters is a complex process that relies on a dedicated protein machinery. mdpi.com Cysteine plays a central role in this biogenesis, serving as the primary source of sulfur for the clusters. nih.govnih.govmdpi.com

The process is initiated by a class of enzymes called cysteine desulfurases, such as IscS and NifS. jmb.or.krmdpi.comnih.gov These enzymes catalyze the removal of sulfur from L-cysteine and transfer it to a scaffold protein, typically IscU, in the form of a persulfide intermediate on a conserved cysteine residue of the desulfurase. nih.govpnas.org This persulfidic sulfur is then used for the assembly of the Fe-S cluster on the scaffold protein. nih.gov The assembly process involves the coordinated delivery of iron and sulfur to the scaffold, followed by the transfer of the newly synthesized cluster to recipient apo-proteins. jmb.or.krmdpi.comnih.gov While cysteine is the predominant sulfur source, some organisms living in sulfide-rich environments may utilize sulfide (B99878) directly for Fe-S cluster biogenesis. nih.gov

The following table lists the chemical compounds mentioned in this article:

Role of Cysteine Desulfurases in Sulfur Donor Provision

Cysteine desulfurases are a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the removal of the sulfur atom from L-cysteine. nih.govacs.org This process is the primary source of sulfur for the assembly of Fe-S clusters in most organisms. nih.gov The reaction proceeds through the formation of a persulfide intermediate on a conserved cysteine residue within the active site of the desulfurase enzyme. nih.gov

This enzyme-bound persulfide serves as the immediate sulfur donor for the subsequent steps in Fe-S cluster biogenesis. nih.gov Several distinct systems for Fe-S cluster assembly are known, including the NIF (nitrogen fixation), ISC (iron-sulfur cluster), and SUF (mobilization of sulfur) systems. wikipedia.org In all these pathways, cysteine desulfurases, such as IscS in the ISC system and SufS in the SUF system, are the key enzymes responsible for providing the sulfur atom. nih.govwikipedia.org In eukaryotes, the process is initiated in the mitochondria by the cysteine desulfurase NFS1, which is part of a complex with other proteins like ISD11 and ACP. mdpi.com

The activity of cysteine desulfurases is critical for cellular life. For instance, in Escherichia coli, the deletion of the iscS gene leads to a significant decrease in the activity of numerous Fe-S cluster-containing proteins, highlighting the central role of IscS in providing sulfur for their assembly. pnas.org

| Cysteine Desulfurase Systems | Key Enzyme | Organism/Compartment |

| ISC (Iron-Sulfur Cluster) System | IscS (bacteria), NFS1 (eukaryotic mitochondria) | Bacteria, Eukaryotic Mitochondria |

| SUF (Sulfur Mobilization) System | SufS | Bacteria, Plastids |

| NIF (Nitrogen Fixation) System | NifS | Nitrogen-fixing bacteria |

Mechanisms of Iron-Sulfur Cluster Assembly and Transfer

The biosynthesis of Fe-S clusters is a highly regulated process that involves a series of protein-mediated steps to ensure the correct assembly and delivery of these cofactors to their target apo-proteins. nih.gov This process prevents the release of potentially toxic free iron and sulfide ions into the cell. nih.gov The general mechanism involves two main stages: the de novo assembly of a basic Fe-S cluster on a scaffold protein, followed by the transfer of the cluster to recipient proteins. nih.gov

Assembly on Scaffold Proteins:

The persulfide sulfur, generated by cysteine desulfurase, is transferred to a scaffold protein. mdpi.com In the well-studied ISC system, the primary scaffold protein is IscU (or ISCU in eukaryotes). mdpi.comrsc.org Iron, delivered by a dedicated iron chaperone, and electrons from a ferredoxin reductase system are also required for the assembly of the initial [2Fe-2S] cluster on the IscU scaffold. mdpi.com Studies have shown that the transfer of sulfane sulfur to IscU is a key initiating step in the cluster assembly process. rsc.org

The assembly of a [2Fe-2S] cluster on the ISCU scaffold in the eukaryotic ISC machinery involves the following key components: mdpi.com

Sulfur Source: Cysteine desulfurase complex (NFS1–ISD11–ACP)

Scaffold Protein: ISCU

Iron Donor: A yet to be fully defined iron chaperone

Electron Donor: Ferredoxin (FDX2) reduced by NADPH-dependent ferredoxin reductase (FDXR)

Once assembled, the [2Fe-2S] cluster can be used directly for the maturation of [2Fe-2S] proteins or can be used as a precursor for the synthesis of [4Fe-4S] clusters. elifesciences.org

Cluster Transfer:

Following its assembly on the scaffold protein, the Fe-S cluster is transferred to various target apo-proteins. This transfer is not a simple dissociation and re-association process but is mediated by a cohort of chaperone and transfer proteins. nih.gov

In the bacterial ISC system, the HscA/HscB chaperone/co-chaperone system facilitates the release and transfer of the [2Fe-2S] cluster from IscU. mdpi.com In eukaryotes, the chaperone HSPA9 and co-chaperone HSC20, along with the nucleotide exchanger GRP75, are involved in this step. mdpi.com

Monothiol glutaredoxins, such as GRX5 in mitochondria, play a crucial role in trafficking [2Fe-2S] clusters from the scaffold to the recipient proteins. pnas.org Other proteins, such as Nfu1 and Bol3, are specifically involved in the transfer and insertion of [4Fe-4S] clusters into their client proteins within the mitochondria. elifesciences.org The cytosolic iron-sulfur cluster assembly (CIA) system is responsible for the maturation of cytosolic and nuclear Fe-S proteins, a process that relies on components exported from the mitochondrial ISC machinery. nih.gov

| Key Proteins in Fe-S Cluster Assembly and Transfer | Function | System/Location |

| IscU/ISCU | Scaffold protein for [2Fe-2S] cluster assembly | ISC system (Bacteria/Eukaryotic Mitochondria) |

| HscA/HscB | Chaperone/co-chaperone for cluster release | Bacterial ISC system |

| HSPA9/HSC20 | Chaperone/co-chaperone for cluster release | Eukaryotic ISC system |

| GRX5 | [2Fe-2S] cluster transfer protein | Eukaryotic Mitochondria |

| Nfu1/Bol3 | [4Fe-4S] cluster transfer proteins | Eukaryotic Mitochondria |

| Cfd1-Nbp35 | Scaffold complex for cytosolic Fe-S cluster assembly | Eukaryotic Cytosol (CIA system) |

This intricate network of proteins ensures the efficient and specific delivery of Fe-S clusters to a wide array of proteins, underscoring the fundamental importance of cysteinate(2-) as the initial sulfur source for this essential biochemical pathway.

Enzymatic Catalysis and Mechanistic Roles of Cysteinate 2

Nucleophilic Catalysis by Cysteinate(2-) Residues

The strong nucleophilicity of the thiolate anion of cysteinate(2-) is harnessed by several classes of enzymes to facilitate the cleavage of amide bonds.

Cysteine proteases, also known as thiol proteases, are a major class of enzymes that utilize a cysteinate(2-) residue for the hydrolysis of peptide bonds in proteins. wikipedia.orgnih.gov These enzymes are involved in a wide range of physiological processes. wikipedia.org The catalytic mechanism of cysteine proteases typically involves a catalytic triad (B1167595) or dyad in the active site, most commonly consisting of cysteine, histidine, and sometimes an aspartate residue. wikipedia.orglibretexts.org

The catalytic cycle can be summarized in the following steps:

Nucleophilic Attack: The first step is the deprotonation of the thiol group of the active site cysteine by an adjacent basic residue, usually a histidine. wikipedia.orgcreative-diagnostics.com This generates the highly nucleophilic thiolate anion. This anion then attacks the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.orgresearchgate.net

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. researchgate.net The negative charge on the carbonyl oxygen, the oxyanion, is stabilized by a region of the active site known as the oxyanion hole. researchgate.net

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. One part of the substrate is released with a new amine terminus. wikipedia.org Simultaneously, a covalent thioester intermediate is formed between the carbonyl carbon of the remaining substrate fragment and the sulfur atom of the cysteine residue. wikipedia.orgnih.gov

Deacylation: The thioester bond is then hydrolyzed by a water molecule, which is activated by the histidine residue. nih.govlibretexts.org This attack forms a second tetrahedral intermediate. researchgate.net

Regeneration of the Enzyme: The second intermediate collapses, releasing the second part of the substrate with a new carboxyl terminus and regenerating the free enzyme with its protonated cysteine residue, ready for another catalytic cycle. wikipedia.orgnih.gov

Interactive Table: Key Residues in Cysteine Protease Catalysis

| Catalytic Residue | Role in Catalysis |

|---|---|

| Cysteine | Acts as the primary nucleophile after deprotonation to cysteinate(2-). Forms a covalent thioester intermediate with the substrate. wikipedia.orglibretexts.org |

| Histidine | Functions as a general base to deprotonate the cysteine thiol and as a general acid to protonate the leaving group. wikipedia.orgcreative-diagnostics.com It also activates the water molecule for hydrolysis of the acyl-enzyme intermediate. libretexts.org |

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes that cleave amide bonds. plos.orgnih.gov A defining feature of these enzymes is their self-activation process, which exposes a catalytic nucleophile—serine, threonine, or cysteine—at the newly formed N-terminus. nih.govebi.ac.uk In cysteine Ntn-hydrolases, the N-terminal cysteinate(2-) acts as the nucleophile. plos.orgnih.gov

The catalytic mechanism of cysteine Ntn-hydrolases shares similarities with that of cysteine proteases but also has distinct features. A proposed mechanism involves the following steps:

Proton Transfer and Nucleophilic Attack: The reaction is initiated by a proton transfer from the sulfhydryl group of the N-terminal cysteine to its own α-amino group. plos.orgresearchgate.net This generates the thiolate nucleophile, which then attacks the carbonyl carbon of the substrate's amide bond. plos.orgnih.gov

Tetrahedral Intermediate Formation: This attack results in a negatively charged tetrahedral intermediate. researchgate.net

Acyl-Enzyme Formation: The α-amino group of the catalytic cysteine then donates a proton to the nitrogen of the scissile amide bond, leading to the cleavage of the bond and the formation of an acyl-enzyme intermediate. plos.orgnih.gov

Hydrolysis: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule to release the product and regenerate the enzyme.

Computational studies on conjugated bile acid hydrolase (CBAH), a prototypical cysteine Ntn-hydrolase, have provided detailed insights into the reaction mechanism, revealing the existence of a chair-like transition state. plos.orgnih.gov

Cysteine Proteases and Amide Bond Hydrolysis Mechanisms

Cysteinate(2-) in Oxidoreductase Mechanisms

Cysteinate(2-) residues are also critical for the function of various oxidoreductases, where they participate in oxygen activation and redox cycling.

Cysteine dioxygenase (CDO) is a non-heme iron enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid. wikipedia.orgnih.gov This reaction is a key step in cysteine catabolism. wikipedia.org The active site of CDO features an iron center coordinated by three histidine residues, which is a deviation from the typical 2-His-1-carboxylate facial triad found in many non-heme iron dioxygenases. nih.gov

The proposed mechanism for oxygen activation and substrate oxidation by CDO is complex and involves several steps:

Oxygen Binding: Molecular oxygen binds to the ferrous (Fe(II)) center in the active site.

Nucleophilic Attack: Computational studies suggest a stepwise mechanism where the distal oxygen atom of the resulting iron(III)-superoxo complex attacks the sulfur atom of the coordinated cysteinate substrate. nih.govacs.org

Intermediate Formation: This attack leads to the formation of a ring structure, followed by the cleavage of the dioxygen bond to form a sulfoxide (B87167) bound to an iron(IV)-oxo complex. nih.govacs.orgresearchgate.net

Second Oxygen Transfer: A rotation of the sulfoxide precedes the transfer of the second oxygen atom to the substrate, yielding the cysteine sulfinic acid product. nih.govacs.org

An alternative mechanism involving a persulfenate intermediate has been proposed but is considered a higher-energy pathway. nih.govacs.org

Interactive Table: Proposed Intermediates in CDO Catalysis

| Intermediate | Description |

|---|---|

| Iron(II)-superoxo complex | Formed upon binding of O₂ to the Fe(II) center. |

| Ring Structure | Formed by the attack of the distal oxygen on the cysteinate sulfur. nih.govacs.org |

| Iron(IV)-oxo complex with bound sulfoxide | Results from the cleavage of the O-O bond. nih.govacs.orgresearchgate.net |

Methionine sulfoxide reductases (Msrs) are enzymes that repair oxidative damage to proteins by reducing methionine sulfoxide back to methionine. nih.govpnas.org These enzymes are crucial for antioxidant defense. nih.gov The catalytic cycle of Msrs involves the formation and reduction of a sulfenic acid intermediate at the active site cysteine. mdpi.com

The regeneration of the active site thiol/thiolate involves a disulfide cascade:

Sulfenic Acid Formation: The catalytic cysteine attacks the sulfur atom of methionine sulfoxide, leading to the formation of a sulfenic acid intermediate and the release of methionine. mdpi.com

Disulfide Bond Formation: The sulfenic acid is then attacked by a second, "resolving" cysteine residue, forming an intramolecular disulfide bond and releasing a molecule of water. mdpi.com

Thiol/Thiolate Regeneration: This disulfide bond is subsequently reduced by a thiol-containing molecule, such as thioredoxin, which in turn is reduced by thioredoxin reductase. nih.gov This final step regenerates the two cysteine residues in their reduced, active state, ready for another round of catalysis. nih.gov The pKa of the active site cysteine in some Msrs is relatively low, which facilitates its role in catalysis. nih.gov

Cysteine Dioxygenase: Oxygen Activation and Substrate Oxidation Pathways

Proton Transfer and Acid-Base Catalysis Involving Cysteinate(2-)

The ability of the cysteine residue to act as both a proton donor (as a thiol) and a proton acceptor (as a thiolate) makes it a versatile acid-base catalyst. ijarsct.co.inmdpi.com The pKa of the cysteine thiol in the active site of an enzyme is often perturbed by the local environment, allowing it to function effectively as a general acid or base at physiological pH. nih.gov

In many of the enzymatic mechanisms discussed above, proton transfer events involving cysteinate(2-) are critical.

In cysteine proteases , the initial deprotonation of the cysteine thiol by a histidine is a key acid-base step. wikipedia.orgcreative-diagnostics.com The subsequent protonation of the leaving group amine by the now-protonated histidine is another example of acid-base catalysis. researchgate.net

In N-terminal nucleophile hydrolases , an intramolecular proton transfer from the cysteine thiol to its own α-amino group is proposed to initiate catalysis. plos.orgresearchgate.net

In glutamate (B1630785) racemase , two active-site cysteine residues act as acid-base catalysts. One cysteine's thiolate abstracts a proton from the substrate, while the other cysteine's thiol donates a proton to the opposite face of the resulting carbanionic intermediate. ubc.ca

In nitrile reductase , a cysteine nucleophile is activated by deprotonation, and the subsequent conversion of the nitrile to a thioimidate intermediate involves acid-base catalysis. rsc.org

The interplay between the nucleophilic character of cysteinate(2-) and its ability to participate in proton transfer highlights the sophisticated chemical strategies employed by enzymes to achieve their remarkable catalytic efficiency.

Other Enzymatic Transformations Involving Cysteinate(2-)

The reactivity of the cysteinate(2-) species, characterized by its deprotonated thiol group, is central to its role in a variety of enzymatic transformations beyond those previously discussed. This section will explore the involvement of cysteinate(2-) in the post-translational modification of peptides via farnesyltransferase and its critical catalytic function within the active site of thiocyanate (B1210189) hydrolase.

Farnesyltransferase Reactions and Peptide Modifications

Farnesylation is a crucial post-translational modification that involves the attachment of a 15-carbon farnesyl group to a cysteine residue within a protein. biosynth.com This process is catalyzed by the enzyme farnesyltransferase (FTase) and is vital for anchoring proteins to cellular membranes, a requirement for their proper function. biosynth.comnih.gov The target proteins for farnesylation typically possess a C-terminal sequence motif known as a CaaX box, where 'C' is the cysteine that undergoes farnesylation, 'a' represents an aliphatic amino acid, and 'X' can be one of several amino acids, including methionine, serine, alanine (B10760859), or glutamine. wikipedia.orgebi.ac.uk

The catalytic mechanism of FTase involves the deprotonated thiol group of the cysteine residue, the cysteinate, acting as a nucleophile. wikipedia.org The enzyme, a zinc metalloenzyme, coordinates the zinc ion at the active site, which in turn binds the cysteine residue of the substrate peptide. wikipedia.orgebi.ac.uk This coordination polarizes the S-H bond, facilitating its deprotonation to the more reactive cysteinate form. The cysteinate then performs a nucleophilic attack on the C-1 of farnesyl diphosphate (B83284) (FPP), the donor of the farnesyl group. wikipedia.orgnih.gov This results in the formation of a stable thioether linkage between the farnesyl group and the cysteine residue, with the concomitant release of diphosphate. wikipedia.org

The specificity of FTase for its peptide substrates is not solely determined by the CaaX box. Studies have shown that amino acid residues immediately upstream of the conserved cysteine can also influence the affinity and reactivity of the peptide with the enzyme. plos.org Furthermore, the nature of the amino acid at the A2 position of the CaaX motif is critical; aromatic residues at this position can render the peptide resistant to farnesylation, turning it into a competitive inhibitor. pnas.org

| Enzyme | Substrate(s) | Modification | Function of Modification |

| Farnesyltransferase (FTase) | Proteins with C-terminal CaaX motif, Farnesyl diphosphate (FPP) | Attachment of a 15-carbon farnesyl group to a cysteine residue | Anchoring proteins to cell membranes, facilitating protein-protein interactions biosynth.comnih.gov |

Thiocyanate Hydrolase Mechanisms

Thiocyanate hydrolase (SCNase) is a metalloenzyme that catalyzes the hydrolysis of thiocyanate (SCN⁻) to carbonyl sulfide (B99878) (OCS) and ammonia (B1221849) (NH₃). ebi.ac.ukwikipedia.org This enzyme is a member of the nitrile hydratase family and contains a unique non-corrin cobalt center in its active site. nih.govacs.org Crucial to the enzyme's catalytic activity are two post-translationally modified cysteine residues that act as ligands to the cobalt ion: a cysteine-sulfenic acid (Cys-SOH) and a cysteine-sulfinic acid (Cys-SO₂H). nih.govacs.orgnih.gov

While the term "cysteinate(2-)" typically refers to a deprotonated thiol, in the context of SCNase, the modified cysteine residues play an analogous role in coordinating the metal center and participating in catalysis. The cysteine-sulfinic acid ligand has been identified as Cys131 in Thiobacillus thioparus. researchgate.net The formation of these oxidized cysteine species is essential for creating the active catalytic site. nih.gov

The proposed mechanism involves the binding of the thiocyanate substrate to the cobalt(III) center. ebi.ac.uk The metal center acts as a Lewis acid, activating the bound thiocyanate. ebi.ac.uk A nearby tyrosine residue (Tyr108) is thought to activate a water molecule, which then attacks the thiocyanate. ebi.ac.uk The post-translationally modified cysteine residue, specifically the hydroxyl group of the cysteine-sulfenic acid at Cys133, is believed to act as a general base, assisting in the nucleophilic attack by the water molecule. ebi.ac.uk The subsequent steps involve tautomerization and proton transfers, ultimately leading to the release of carbonyl sulfide and ammonia. ebi.ac.uk The activity of SCNase is highly dependent on the correct oxidation state of these cysteine residues; further oxidation of the cysteine-sulfenic acid to a sulfinic acid can suppress enzyme activity. nih.govacs.org

| Enzyme | Substrate(s) | Product(s) | Key Active Site Residues |

| Thiocyanate Hydrolase (SCNase) | Thiocyanate (SCN⁻), Water (H₂O) | Carbonyl sulfide (OCS), Ammonia (NH₃) | Cysteine-sulfenic acid, Cysteine-sulfinic acid, Tyrosine ebi.ac.uknih.gov |

Redox Biology and Signaling Mediated by Cysteinate 2

Cysteinate(2-) Thiol/Thiolate Redox Chemistry

The thiol group of cysteine is ionizable, and its deprotonated form, the thiolate anion, is a potent nucleophile, making it highly reactive. nih.gov This reactivity is central to the diverse roles of cysteine residues in redox biology. The sulfur atom in cysteinate(2-) can exist in various oxidation states, from -2 in its reduced form to +6 in its most oxidized state, allowing for a wide array of oxidative post-translational modifications (PTMs). frontiersin.orgnih.gov These modifications can be either reversible, functioning as molecular switches in signaling pathways, or irreversible, often leading to protein damage. ahajournals.orgnih.gov

Reversible Oxidative Modifications: Sulfenic Acids, Disulfides, S-Glutathionylation, Persulfides

The oxidation of a protein thiolate, often by reactive oxygen species (ROS) like hydrogen peroxide, initially forms a sulfenic acid (-SOH). nih.govacs.org This modification is typically unstable and serves as a key intermediate, reacting further to form more stable species. acs.orgnih.gov

One common fate of sulfenic acid is to react with another nearby thiol group to form an intramolecular or intermolecular disulfide bond (-S-S-). ahajournals.orgacs.org Disulfide bonds are crucial for protein folding, stability, and the regulation of protein function. ahajournals.org

Alternatively, sulfenic acid can react with the abundant cellular antioxidant glutathione (B108866) (GSH) to form a mixed disulfide, a process known as S-glutathionylation (-S-SG). nih.govresearchgate.net This modification can protect the cysteine residue from irreversible oxidation and also plays a regulatory role in cellular signaling. ahajournals.orgnih.gov

Another reversible modification is the formation of persulfides (-S-SH), which can occur through various enzymatic and non-enzymatic pathways. acs.org Persulfides are implicated in signaling pathways involving hydrogen sulfide (B99878) (H₂S). nih.gov

Table 1: Reversible Oxidative Modifications of Cysteinate(2-)

| Modification | Chemical Group | Key Features & Significance |

| Sulfenic Acid | -SOH | A transient and reactive intermediate in cysteine oxidation. acs.orgnih.gov It can be a precursor to other reversible or irreversible modifications. nih.gov |

| Disulfide Bond | -S-S- | Formed between two cysteine residues, it is important for protein structure and can be a dynamic regulatory modification. ahajournals.org |

| S-Glutathionylation | -S-SG | A mixed disulfide with glutathione that protects cysteines from overoxidation and modulates protein function. ahajournals.orgnih.gov |

| Persulfide | -S-SH | A modification involved in hydrogen sulfide signaling and redox regulation. acs.org |

Irreversible Oxidative Modifications: Sulfinic and Sulfonic Acids

Under conditions of higher or more sustained oxidative stress, the reversible modifications of cysteinate(2-) can be further oxidized to irreversible forms. nih.gov The sulfenic acid intermediate can be oxidized to sulfinic acid (-SO₂H). ahajournals.orgmdpi.com While generally considered irreversible, in some specific cases, sulfinic acid can be reduced back to a thiol by the enzyme sulfiredoxin. nih.govnih.gov

Further oxidation leads to the formation of sulfonic acid (-SO₃H), which is considered a terminal and irreversible modification. ahajournals.orgmdpi.com The presence of sulfonic acid often signifies significant oxidative damage and can mark the protein for degradation. nih.gov

Table 2: Irreversible Oxidative Modifications of Cysteinate(2-)

| Modification | Chemical Group | Consequence in Redox Biology |

| Sulfinic Acid | -SO₂H | A higher oxidation state that is largely irreversible, though enzymatic reversal is possible for some proteins. ahajournals.orgnih.govnih.gov It is often associated with oxidative distress. mdpi.com |

| Sulfonic Acid | -SO₃H | A terminal and irreversible oxidation state that typically results in a loss of protein function. ahajournals.orgnih.govmdpi.com |

Cysteinate(2-) as a Target for Reactive Oxygen and Nitrogen Species (ROS/RNS)

Due to its high reactivity, the cysteinate(2-) thiolate is a primary target for various reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netimrpress.com These reactive molecules are produced during normal cellular metabolism and in response to environmental stressors. frontiersin.org

Key ROS that react with cysteinate(2-) include hydrogen peroxide (H₂O₂), the superoxide (B77818) anion radical (O₂•⁻), and the highly reactive hydroxyl radical (•OH). nih.govfrontiersin.org H₂O₂ is a major oxidant of protein thiols, leading to the formation of sulfenic acids. nih.govfrontiersin.org

RNS, such as nitric oxide (•NO) and peroxynitrite (ONOO⁻), also readily modify cysteinate(2-). researchgate.net Nitric oxide can react with thiols to form S-nitrosothiols, an important modification in signal transduction. ahajournals.orgnih.gov Peroxynitrite is a potent oxidant that can oxidize cysteine residues to sulfenic, sulfinic, and sulfonic acids. researchgate.net

Mechanisms of Cysteinate(2-) in Cellular Antioxidant Defense Systems

Cysteinate(2-), both as a free amino acid and within proteins, is fundamental to the cell's antioxidant defense network.

Direct Scavenging of Oxidants

Cysteine itself can act as a direct scavenger of free radicals. nih.govresearchgate.net More significantly, it is a building block for glutathione (GSH), the most abundant low-molecular-weight antioxidant in cells. unirioja.esnews-medical.net Glutathione directly neutralizes a wide range of ROS, including singlet oxygen, hydroxyl radicals, and superoxide radicals. frontiersin.orgunirioja.es The reducing power of GSH is attributed to the nucleophilic character of its central cysteine residue. frontiersin.org

Regulation of Antioxidant Enzyme Activity and Expression

Many antioxidant enzymes, including glutathione peroxidases, peroxiredoxins, and thioredoxins, rely on a reactive cysteinate(2-) residue in their active site for their catalytic function. news-medical.netkarger.com These enzymes are crucial for metabolizing oxidative toxic intermediates. news-medical.net For instance, peroxiredoxins contain highly sensitive cysteine residues that reduce peroxides. upf.edumdpi.com

Cysteinate(2-) also plays a critical role in regulating the expression of antioxidant genes through the Keap1-Nrf2 signaling pathway. karger.commdpi.com Keap1 is a sensor protein rich in reactive cysteine residues. karger.comcore.ac.uk Under oxidative stress, these cysteines are modified, causing Keap1 to release the transcription factor Nrf2. karger.com Nrf2 then moves to the nucleus and initiates the transcription of numerous antioxidant and cytoprotective genes, thereby enhancing the cell's defense capacity. karger.commdpi.com

Cysteinate(2-)-Mediated Redox Signaling Pathways

The reactivity of cysteine residues within proteins is central to cellular signaling, largely due to the thiol group's capacity to undergo various post-translational modifications (PTMs). frontiersin.orgnih.gov The deprotonated form of the thiol, the thiolate anion (R-S⁻), is a potent nucleophile, making it susceptible to a range of modifications by reactive oxygen species (ROS), reactive nitrogen species (RNS), and other electrophiles. acs.orgnih.gov These modifications are not random events but rather highly specific and regulated processes that modulate protein structure, function, and localization, thereby controlling signaling pathways. researchgate.netfrontiersin.org

Post-Translational Cysteine Modifications in Signal Transduction

Cysteine is one of the least abundant amino acids, yet it is often highly conserved in functionally significant regions of proteins. nih.govmdpi.com Its side chain can exist in various oxidation states, allowing for a diverse array of PTMs that are crucial for redox signaling. mdpi.com These modifications can be reversible, acting as molecular switches that turn protein activity on or off in response to cellular signals. frontiersin.orgnih.gov

Reversible Cysteine Modifications:

S-Sulfenylation (R-SOH): This is often the initial and a key intermediate modification that results from the reaction of a cysteine thiolate with hydrogen peroxide (H₂O₂). rsc.orgnih.gov S-sulfenylation can directly alter protein function or act as a precursor to other modifications like disulfide bond formation or S-glutathionylation. nih.govahajournals.org For example, the oxidation of a critical cysteine residue (Cys797) in the epidermal growth factor receptor (EGFR) to a sulfenic acid enhances its kinase activity, propagating downstream signaling. nih.govgrantome.com

S-Nitrosylation (R-SNO): This modification involves the covalent attachment of a nitric oxide (NO) group to a cysteine thiol. wikipedia.org S-nitrosylation is a precisely targeted and reversible process that regulates a wide range of cellular functions. wikipedia.orgnih.gov For instance, S-nitrosylation of the GTPase Ras at cysteine 118 enhances its activity and promotes downstream signaling events. mdpi.com The reverse reaction, denitrosylation, is catalyzed by enzymes like S-nitrosoglutathione reductase (GSNOR) and thioredoxin. wikipedia.org

S-Glutathionylation (R-SSG): This is the formation of a mixed disulfide bond between a protein cysteine residue and the abundant cellular antioxidant glutathione (GSH). nih.govmdpi.com This modification can protect cysteine residues from irreversible oxidation and regulate protein function. nih.govbmbreports.org S-glutathionylation can occur through the reaction of a sulfenic acid with GSH or via thiol-disulfide exchange with glutathione disulfide (GSSG). ahajournals.orgmdpi.com The process is reversed by enzymes such as glutaredoxins (Grx). nih.gov For example, S-glutathionylation of protein kinase C (PKC) isozymes can inactivate them, thereby modulating cellular processes like cell cycle progression and tumorigenesis. mdpi.com

Persulfidation (R-SSH): This modification involves the addition of a sulfur atom to a cysteine thiol, forming a persulfide. researchgate.net Cysteine persulfide (CysSSH) and glutathione persulfide (GSSH) are key reactive persulfide species that exhibit strong nucleophilicity and can regulate redox signaling and protect against oxidative stress. researchgate.net

Disulfide Bond Formation (R-S-S-R'): Intramolecular or intermolecular disulfide bonds can form when a sulfenic acid reacts with a nearby thiol. nih.gov This is a fundamental mechanism for regulating protein structure and function. frontiersin.org

The table below summarizes key reversible post-translational modifications of cysteine residues involved in signal transduction.

| Modification | Chemical Formula | Description | Reversibility | Key Enzymes/Factors | Example of Regulated Protein |

| S-Sulfenylation | R-SOH | Oxidation of a thiol to a sulfenic acid. rsc.org | Reversible | Thioredoxin, Sulfiredoxin acs.org | Epidermal Growth Factor Receptor (EGFR) nih.gov |

| S-Nitrosylation | R-SNO | Covalent attachment of a nitric oxide group. wikipedia.org | Reversible | S-nitrosylases, GSNOR, Thioredoxin wikipedia.orgmdpi.com | Ras mdpi.com |

| S-Glutathionylation | R-SSG | Formation of a mixed disulfide with glutathione. nih.gov | Reversible | Glutaredoxin (Grx), Glutathione S-transferase (GST) nih.govmdpi.com | Protein Kinase C (PKC) mdpi.com |

| Persulfidation | R-SSH | Addition of a sulfur atom to a thiol. researchgate.net | Reversible | Cystathionine (B15957) β-synthase (CBS), Cystathionine γ-lyase (CSE) researchgate.net | Redox sensor and effector proteins researchgate.net |

| Disulfide Bond | R-S-S-R' | Formation of a covalent bond between two thiols. nih.gov | Reversible | Thioredoxin, Glutaredoxin acs.org | Keap1 upf.edu |

Irreversible Cysteine Modifications:

Under conditions of excessive oxidative stress, the reversible sulfenic acid can be further oxidized to largely irreversible sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. acs.orgrsc.org While generally considered irreversible, the reduction of sulfinic acid can be catalyzed in some proteins, like peroxiredoxins, by the enzyme sulfiredoxin. acs.org These irreversible modifications often signify cellular damage. frontiersin.orgnih.gov

Spatial and Temporal Regulation of Protein Function

The specificity of redox signaling is not only determined by the type of cysteine modification but also by its precise location and timing within the cell. researchgate.netbiorxiv.org

Spatial Regulation:

Redox-sensitive proteins can move between different subcellular compartments that have distinct redox environments. researchgate.netfrontiersin.org For example, the endoplasmic reticulum is more oxidizing, favoring disulfide bond formation, while the cytoplasm is generally more reducing. frontiersin.org This compartmentalization allows for spatial control of signaling. frontiersin.org

A key mechanism for spatial regulation is the localized production of ROS. frontiersin.orgbiorxiv.org For instance, growth factor stimulation can lead to the production of H₂O₂ by NADPH oxidase (NOX) enzymes at the plasma membrane. acs.org This creates a microdomain of high oxidant concentration, leading to the specific oxidation of nearby proteins, such as receptor tyrosine kinases and associated phosphatases. acs.orgfrontiersin.org The proximity of a protein to the ROS source is a critical determinant of its modification. acs.org

Furthermore, the concept of "cryptic cysteines" highlights another layer of spatial regulation. biorxiv.orgresearchgate.net These are cysteine residues that are buried within the protein structure and only become solvent-exposed, and thus susceptible to oxidation, upon a change in protein conformation induced by events like phosphorylation or substrate binding. biorxiv.orgresearchgate.net This ensures that cysteine oxidation is coupled to other signaling events, providing a high degree of specificity.

Temporal Regulation:

The timing of cysteine oxidation and its reversal is crucial for the dynamic control of signaling pathways. biorxiv.org Different cysteine modifications can occur with distinct kinetics, leading to a coordinated cellular response over time. biorxiv.org For example, following stimulation with epidermal growth factor (EGF), different sets of proteins exhibit unique temporal patterns of cysteine oxidation. biorxiv.orgresearchgate.net

The transient nature of many redox modifications allows for rapid switching of protein activity. upf.edu For example, the oxidation of the protein Keap1, which regulates the antioxidant response, is a transient event that peaks within minutes of an oxidative challenge and is quickly reversed. upf.edu This rapid on-and-off switching is essential for maintaining cellular homeostasis.

Metabolic Pathways and Homeostasis of Cysteinate 2

Biosynthetic Pathways of Cysteinate(2-)

Cysteine is classified as a semi-essential amino acid in mammals because it can be synthesized endogenously, provided there is an adequate supply of the essential amino acid methionine. wikipedia.org The primary route for its de novo synthesis is the transsulfuration pathway.

The transsulfuration pathway facilitates the conversion of methionine to cysteine, effectively transferring the sulfur atom from one amino acid to another. cell-stress.com This pathway is critical for maintaining cysteine levels and is responsive to the cellular availability of methionine. nih.govresearchgate.net

The key steps in the transsulfuration pathway are:

Methionine to Homocysteine: Methionine, an essential amino acid obtained from the diet, is converted to S-adenosylmethionine (SAM). cell-stress.com SAM donates its methyl group in various methylation reactions, yielding S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to produce homocysteine. cell-stress.com

Homocysteine to Cystathionine (B15957): The enzyme cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. nih.govnih.gov This step is a critical regulatory point; CBS activity is allosterically activated by SAM, which channels homocysteine towards cysteine synthesis when methionine levels are high. nih.govresearchgate.net

Cystathionine to Cysteine: Cystathionine is cleaved by the enzyme cystathionine γ-lyase (CSE), also known as cystathionase, to yield cysteine, α-ketobutyrate, and ammonia (B1221849). wikipedia.orgnih.govnih.gov CSE is the final and only known biosynthetic enzyme for cysteine in mammals. nih.gov

In organisms like Saccharomyces cerevisiae, homocysteine is the first sulfur-containing amino acid synthesized, and cysteine is derived exclusively from it via the transsulfuration pathway. nih.gov In contrast, enteric bacteria primarily synthesize cysteine first and then use it to produce homocysteine. nih.gov

Besides the canonical transsulfuration pathway, other endogenous mechanisms contribute to the cellular cysteine pool. In plants and bacteria, cysteine synthesis begins with serine, which is acetylated by serine transacetylase to form O-acetylserine. wikipedia.org Subsequently, the enzyme cysteine synthase incorporates a sulfide (B99878) ion to produce cysteine. wikipedia.org

Additional endogenous sources in mammals include:

Protein and Glutathione (B108866) Degradation: The breakdown of intracellular proteins via autophagy, a lysosomal degradation pathway, releases constituent amino acids, including cysteine. nih.gov Similarly, the degradation of glutathione by the extracellular enzyme γ-glutamyl transpeptidase (GGT) can yield cysteinylglycine (B43971), which is further broken down to provide cysteine. nih.gov Glutathione is sometimes considered a storage form of cysteine. nih.gov

Dietary Intake and Transport: Cysteine can be obtained directly from the diet and imported into cells. nih.gov Due to the reducing environment within cells, the amino acid exists as cysteine, while in the more oxidizing extracellular space, it is often found as its dimeric form, cystine. nih.gov Specific transporters, such as EAAT3 and system x(c)-, facilitate the uptake of cysteine and cystine, respectively. nih.gov

A study in Salmonella enterica identified an additional endogenous source of 2-aminoacrylate, a reactive intermediate, derived from the desulfhydration of cysteine by the enzyme CdsH, highlighting alternative metabolic fates of cysteine. capes.gov.brnih.gov

| Enzyme | Pathway | Function |

| Cystathionine β-synthase (CBS) | Transsulfuration | Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govnih.gov |

| Cystathionine γ-lyase (CSE) | Transsulfuration | Cleaves cystathionine to produce cysteine. nih.govnih.gov |

| Serine transacetylase | Plant/Bacteria Synthesis | Converts serine to O-acetylserine. wikipedia.org |

| Cysteine synthase | Plant/Bacteria Synthesis | Converts O-acetylserine to cysteine using sulfide. wikipedia.org |

| γ-Glutamyl transpeptidase (GGT) | Glutathione Degradation | Initiates the breakdown of extracellular glutathione, releasing cysteine. nih.gov |

Transsulfuration Pathway Contributions

Degradation Pathways of Cysteinate(2-)

The catabolism of cysteine is essential for eliminating excess levels and for producing vital sulfur-containing metabolites. Degradation occurs primarily through desulfuration or oxidative pathways.

Direct desulfuration involves the removal of the sulfur atom from the cysteine molecule. This process is catalyzed by cysteine desulfurase enzymes, which are highly conserved pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.gov These enzymes convert L-cysteine into L-alanine and release sulfane sulfur. nih.gov

Key enzymes in this pathway include:

Cysteine Desulfurases (e.g., IscS, SufS): In bacteria like E. coli, enzymes such as IscS are master proteins that mobilize sulfur from cysteine for various biosynthetic processes, including the assembly of iron-sulfur clusters. uniprot.org The SufS enzyme, often in complex with SufE, also performs cysteine desulfuration. ebi.ac.uk

Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS): In addition to their roles in biosynthesis, both CSE and CBS can catalyze cysteine desulfuration reactions, contributing to the degradation of cysteine. nih.govresearchgate.net

In some cases, the desulfuration of cysteine can lead to the formation of dehydroalanine (B155165) through a process of β-elimination, particularly under alkaline conditions. researchgate.net A radical-based desulfurization mechanism that converts cysteine to alanine (B10760859) has also been observed. researchgate.net

Cysteine serves as a primary substrate for the synthesis of other critical sulfur-containing compounds.

Hydrogen Sulfide (H₂S) Production: H₂S is a gaseous signaling molecule produced endogenously from L-cysteine. The primary enzymes responsible for H₂S synthesis in mammals are CBS and CSE. encyclopedia.pubmdpi.com CSE primarily produces H₂S via a β-elimination reaction with cysteine, while CBS can generate it through β-substitution reactions. encyclopedia.pub Another pathway involves cysteine aminotransferase (CAT) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), which convert cysteine to 3-mercaptopyruvate, a substrate for H₂S production. encyclopedia.pubresearchgate.net

Taurine (B1682933) and Sulfate Production: The main oxidative pathway of cysteine catabolism begins with the enzyme cysteine dioxygenase (CDO), which oxidizes the thiol group of cysteine to form cysteinesulfinate. nih.gov Cysteinesulfinate can then be further metabolized to produce taurine or pyruvate (B1213749) and sulfate. nih.govresearchgate.net This oxidative pathway is dominant when cysteine levels are high, effectively siphoning excess cysteine toward the production of less toxic metabolites like taurine and sulfate, which can be excreted. nih.gov In rats on a diet with adequate sulfur amino acids, approximately two-thirds of cysteine catabolism occurs via these oxidative pathways. nih.gov

| Precursor | Downstream Molecule | Key Enzyme(s) | Significance |

| Cysteine | Hydrogen Sulfide (H₂S) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), 3-MST | Production of a key gasotransmitter. encyclopedia.pubmdpi.com |

| Cysteine | Taurine | Cysteine dioxygenase (CDO) | Synthesis of an abundant amino acid with diverse physiological roles. nih.govresearchgate.net |

| Cysteine | Sulfate | Cysteine dioxygenase (CDO) | End product of sulfur metabolism for excretion. nih.govresearchgate.net |

| Cysteine | Pyruvate | Cysteine dioxygenase (CDO), Cysteine desulfhydrase | Entry into central carbon metabolism. nih.govcapes.gov.br |

Direct Desulfuration Pathways

Interplay of Cysteinate(2-) with Glutathione and Phytochelatin (B1628973) Biosynthesis

Cysteine's thiol group makes it a fundamental building block for major non-proteinaceous, sulfur-containing peptides involved in antioxidant defense and metal detoxification.

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine or GSH) is a vital antioxidant found in nearly all eukaryotic cells. nih.govwikipedia.org The biosynthesis of glutathione is a two-step, ATP-dependent process where cysteine availability is the rate-limiting factor. wikipedia.orgmdpi.com

First, glutamate-cysteine ligase (GCL) catalyzes the formation of a gamma peptide bond between the glutamate (B1630785) and cysteine, forming γ-glutamylcysteine. nih.govwikipedia.org

Second, glutathione synthetase (GS) adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form glutathione. nih.govwikipedia.org

Given that the transsulfuration pathway is a significant source of cysteine, it is intrinsically linked to glutathione synthesis. ucd.ie It is estimated that in the liver, half of the glutathione is generated from cysteine produced via this pathway. pnas.org Oxidative stress can positively regulate the transsulfuration pathway, promoting the conversion of methionine to cysteine to boost glutathione synthesis. ucd.ie

Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, algae, and some fungi. researchgate.netoup.com They have the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5, but can be as high as 11. researchgate.netwpmucdn.com

Phytochelatins are not encoded by genes but are synthesized enzymatically from glutathione. researchgate.net The enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase, catalyzes the transfer of the γ-glutamylcysteine moiety from a donor glutathione molecule to an acceptor glutathione molecule (or a growing PC chain). researchgate.netresearchgate.net Because glutathione is the direct substrate for phytochelatin synthase, cysteine is an essential precursor for the synthesis of these metal-binding peptides. researchgate.net

Advanced Research Methodologies for Cysteinate 2 Investigation

Computational Chemistry Approaches

Computational chemistry provides powerful tools to model and understand the behavior of cysteinate(2-) at an atomic level. These methods allow researchers to simulate complex systems and predict properties that are often difficult to measure experimentally.

Quantum Mechanical (QM) and Hybrid QM/MM Simulations of Cysteinate(2-) Systems

Quantum mechanical (QM) simulations are fundamental to understanding the electronic structure and reactivity of cysteinate(2-). These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy levels. However, applying QM methods to large biomolecular systems, such as enzymes containing cysteinate(2-), is computationally expensive.

To address this, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. plos.orgmdpi.com In this approach, the reactive center, including the cysteinate(2-) residue and its immediate environment, is treated with high-level QM calculations, while the remainder of the protein and solvent is modeled using less computationally demanding molecular mechanics (MM) force fields. plos.orgmdpi.com This multiscale approach provides a balance between accuracy and computational feasibility, making it a powerful tool for studying enzymatic reactions involving cysteinate(2-). plos.orgplos.orgnih.gov

QM/MM simulations have been instrumental in studying the mechanism of enzymes like cysteine N-terminal nucleophile hydrolases. plos.org These simulations can reveal the formation of key intermediates, such as tetrahedral adducts, and elucidate the role of specific residues in the catalytic cycle. plos.org For instance, studies on the P411 enzyme, a variant of cytochrome P450, have used MD simulations and QM/MM calculations to understand how mutations from cysteine to serine affect the enzyme's reactivity. rsc.org Similarly, QM/MM simulations have been used to investigate the coordination of Zn(II) ions by cysteine residues in proteins like the P2X4R receptor. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a widely used QM method for investigating the electronic structure and reactivity of molecules like cysteinate(2-). nih.govresearchgate.netmdpi.comresearchgate.net DFT calculates the electronic energy of a system based on its electron density, offering a good compromise between accuracy and computational cost.

DFT studies have been crucial in understanding the properties of metal complexes involving cysteinate. For example, DFT calculations on copper(II) complexes with cysteinate-containing peptides have provided insights into their distorted square planar structures and electronic properties. nih.gov These calculations can predict optimized geometries that are consistent with experimental data from X-ray diffraction. nih.gov Furthermore, DFT has been used to model the electronic structure of cobalt(II) complexes with cysteine and selenocysteine, explaining the metal-induced deprotonation of the thiol group. researchgate.net

The reactivity of cysteinate(2-) can also be modeled using DFT. Studies on the addition of cysteine thiolate to dopaquinone (B1195961) have used DFT to investigate the binding mechanism and identify the most stable intermediates. mdpi.comresearchgate.net DFT calculations have also been employed to study the electronic structure of the cysteine thiyl radical, providing insights into its unusual EPR parameters. acs.org

Free Energy Simulations for Reaction Pathway Elucidation

Understanding the energetics of a chemical reaction is crucial for elucidating its mechanism. Free energy simulations, often performed within a QM/MM framework, allow for the calculation of the free energy profile along a reaction coordinate, revealing the activation barriers and the stability of intermediates. plos.orgplos.org

These simulations have been successfully applied to study the reaction mechanism of amide hydrolysis catalyzed by cysteine Ntn-hydrolases. plos.orgplos.org By simulating the entire reaction pathway, researchers can identify transition states and determine the rate-limiting steps of the catalytic cycle. plos.org For example, free energy simulations have shown that the formation of a zwitterionic tetrahedral adduct is a key step in the mechanism of these enzymes. plos.org

Free energy perturbation methods, combined with QM/MM molecular dynamics, have also been used to model the covalent modification of cysteine residues in proteins, such as Bruton's tyrosine kinase, by drug molecules. semanticscholar.org These calculations provide a complete Gibbs energy profile for the binding process, including both non-covalent and covalent steps. semanticscholar.org

Advanced Spectroscopic Techniques for Cysteinate(2-) Characterization

Spectroscopic techniques provide experimental data that is essential for validating and complementing computational models. A variety of advanced spectroscopic methods are used to characterize the structure, electronic properties, and redox state of cysteinate(2-) and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Redox State Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the redox state of cysteine residues in proteins and peptides. The chemical shift of cysteine protons and carbons is sensitive to the local chemical environment and the oxidation state of the sulfur atom. escholarship.orgplos.org

Two-dimensional (¹H, ¹³C) NMR spectroscopy has been used to study the redox state of individual cysteine residues in heme oxygenase-2. escholarship.org By labeling the protein with ¹³C-cysteine, researchers can distinguish the signals from different cysteine residues and determine whether they are in the reduced (thiol) or oxidized (disulfide) state. escholarship.org These studies have shown that the redox state of cysteine residues can be interdependent and can influence the protein's affinity for its heme cofactor. escholarship.org

NMR has also been used to evaluate the intrinsic redox-dependent states of cysteine residues in peptides, such as the A-chain of human insulin. nih.gov These studies have shown that NMR chemical shifts can be used to predict the unique redox state of cysteine residues and have been supported by computational calculations. nih.gov Furthermore, in-cell NMR spectroscopy provides a means to investigate the redox state of cysteine residues within a cellular environment. nih.gov

Electronic Absorption, MCD, and EPR Spectroscopy for Metal Complexes

The interaction of cysteinate(2-) with metal ions is often studied using a combination of electronic absorption (UV-Vis), magnetic circular dichroism (MCD), and electron paramagnetic resonance (EPR) spectroscopy. These techniques provide detailed information about the electronic structure and coordination environment of the metal center. nih.govjcsp.org.pk

Electronic absorption spectroscopy is used to observe electronic transitions within the metal complex. For example, the electronic absorption spectra of cobalt(II), nickel(II), and copper(II) complexes with S-allyl-L-cysteine are characteristic of octahedral structures. scielo.brscielo.br

MCD spectroscopy is particularly useful for studying paramagnetic metal centers, such as Fe(II) and Co(II). nih.govpnas.orglsu.edu It provides information about the electronic ground and excited states of the metal ion and can be used to identify ligands coordinated to the metal. For instance, MCD has been used to characterize the binding of cysteine to the Fe(II) active site of cysteine dioxygenase, revealing S(Cys) → Fe(II) charge transfer transitions. nih.govnih.gov

EPR spectroscopy is another powerful technique for studying paramagnetic species. It provides information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion. EPR has been used to study copper(II) complexes of cysteinate-containing peptides, revealing distorted square planar geometries. nih.gov It has also been used to characterize cobalt(II) complexes that model the active site of cysteine dioxygenase, showing that these complexes can reversibly bind O₂. marquette.edu

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the molecular structure and intermolecular interactions of cysteinate(2-) and its precursor, cysteine. tandfonline.com These techniques probe the vibrational modes of molecules, providing a fingerprint that is sensitive to the chemical environment, conformation, and bonding. tandfonline.comnih.gov

Studies utilizing FTIR and Raman spectroscopy have provided detailed insights into the vibrational characteristics of cysteine in various states. conicet.gov.arresearchgate.netresearchgate.netiium.edu.my For instance, the analysis of L-cysteine zwitterions in both crystalline and aqueous solution, including deuterated forms, has allowed for a comprehensive assignment of fundamental vibrational modes. tandfonline.com This was achieved by combining experimental spectra with Density Functional Theory (DFT) calculations. tandfonline.com Such studies have been crucial in understanding hydrogen bonding effects on the conformation, bond lengths, and force constants of the molecule, particularly the distorted NH3+ amino group. tandfonline.com

A notable finding from these spectroscopic investigations is the sensitivity of the S-H stretching vibration. This mode has been identified as a local mode, largely unaffected by deuterium (B1214612) substitution in other parts of the molecule or by the torsional angle of the H(D)-S-C-C bond. tandfonline.com In the solid state, the observation of multiple S-H stretching bands points to the existence of different hydrogen-bonding interactions, such as S-H···S and S-H···O. tandfonline.comacs.org Interestingly, the S(H)···O interaction was found to be weaker than the S(H)···S interaction in the solid state. tandfonline.com

Furthermore, temperature-dependent terahertz (THz) spectroscopy, a low-frequency vibrational technique, has revealed significant differences in the excitation spectra of L-cysteine compared to the structurally similar L-serine, highlighting the crucial role of sulfur-hydrogen bonds in its vibrational dynamics. aip.org These studies also identified a phase transition in cysteine at approximately 80 K. aip.org

Key Vibrational Bands of Cysteine:

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| N-H Stretching (in NH₃⁺) | ~3176 - 3456 | FTIR | Indicates the protonated state of the amine group in the zwitterionic form. researchgate.net |

| S-H Stretching | Varies based on H-bonding | Raman, FTIR | Sensitive to the local environment and hydrogen bonding (S-H···S vs. S-H···O). tandfonline.comacs.org |

| C=O Stretching (in COO⁻) | ~1589 (asymmetric), ~1392 (symmetric) | FTIR | Characteristic of the carboxylate group in the zwitterionic form. researchgate.net |

| C-S Stretching | Varies with conformation | Raman | Reflects the conformation of the C-C-S backbone. tandfonline.com |

| Metal-Ligand Stretching (in complexes) | ~200 - 400 | Raman | Indicates coordination of cysteine to metal ions (e.g., Zn-S, Zn-N). researchgate.net |

Chromatographic and Electrochemical Methodologies for Cysteinate(2-) Detection in Complex Biological Matrices

The accurate detection and quantification of cysteine, the precursor to cysteinate(2-), in complex biological samples like plasma and urine are crucial for understanding its role in various physiological and pathological processes. akjournals.com To this end, a range of chromatographic and electrochemical methods have been developed, often prized for their sensitivity, selectivity, and speed. mdpi.comrsc.orgnih.govsciensage.inforesearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cysteine and related aminothiols. akjournals.comjafs.com.plakjournals.comnih.govnih.gov These methods typically involve a separation step using a reversed-phase column followed by detection. akjournals.comjafs.com.plakjournals.com To enhance sensitivity and selectivity, pre- or post-column derivatization is often employed. akjournals.comjafs.com.plakjournals.com

One common approach involves the reduction of disulfide bonds (like those in cystine) to free thiols using reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). akjournals.comresearchgate.netakjournals.com The resulting thiols are then derivatized to create a product that can be easily detected. For instance, derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol like ethanethiol (B150549) yields fluorescent derivatives detectable at specific excitation and emission wavelengths. jafs.com.pl Another derivatizing agent is 2-chloro-1-methylquinolinium tetrafluoroborate, which produces a UV-active derivative detectable at 355 nm. akjournals.comakjournals.com

HPLC methods can be coupled with various detectors, including UV, fluorescence, and mass spectrometry (MS). jafs.com.plakjournals.comnih.gov Fluorescence detection generally offers lower limits of detection compared to UV monitoring. jafs.com.pl LC-MS methods provide high specificity and can simultaneously measure cysteine and its oxidized form, cystine. nih.gov

Summary of HPLC Methods for Cysteine Detection:

| Method | Derivatization Agent | Detection | Matrix | Key Findings |

|---|---|---|---|---|

| HPLC-UV/Fluorescence | o-phthaldialdehyde (OPA)/ethanethiol | UV (337 nm), Fluorescence (Ex/Em: 336/425 nm) | Biological Materials | Allows for quantification of free primary amino acids, including a rapid method for cysteine. jafs.com.pl |

| HPLC-UV | 2-chloro-1-methylquinolinium tetrafluoroborate | UV (355 nm) | Plasma, Urine | Simple method for simultaneous determination of cysteine and cysteinylglycine (B43971) with good linearity and recovery. akjournals.comakjournals.com |

| LC-FTMS | N-ethylmaleimide (for trapping) | Fourier Transform Mass Spectrometry | Plasma | Rapid separation and simultaneous measurement of cysteine, cystine, and glutathione (B108866) redox couples. nih.gov |

| HPLC-Fluorescence | Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid | Fluorescence | Plasma | High-throughput method for simultaneous determination of multiple aminothiols, including homocysteine and glutathione. nih.gov |

Electrochemical Biosensors and Voltammetry

Electrochemical methods, including voltammetry and amperometry, present an attractive alternative to chromatography due to their inherent simplicity, high sensitivity, rapid analysis times, and cost-effectiveness. mdpi.comrsc.orgsciensage.info These techniques are based on the redox activity of the thiol group in cysteine. sciensage.inforesearchgate.net

Various voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed for cysteine detection. mdpi.comrsc.org The core of these methods often involves a chemically modified electrode (CME) to enhance the electrochemical signal and lower the oxidation overpotential of cysteine. rsc.orgresearchgate.net Modifications can include the use of materials like carbon paste, glassy carbon, or screen-printed electrodes, often incorporating catalysts or nanomaterials. mdpi.comrsc.orgntu.edu.sg

For example, a carbon paste electrode containing ternary silver-copper (B78288) sulfides has been shown to have good electrocatalytic performance for cysteine oxidation. researchgate.netmdpi.com Another approach uses a glassy carbon electrode modified with graphene oxide-Au nanoclusters, which demonstrates high electrocatalytic activity towards cysteine oxidation, enabling a low detection limit. ntu.edu.sg The choice of electrode and experimental parameters, such as pH, are optimized to achieve a well-defined and reproducible signal. mdpi.com

Examples of Electrochemical Sensors for Cysteine:

| Electrode Type | Technique | Key Features | Limit of Detection (LOD) |

|---|---|---|---|

| Carbon Paste Electrode with Silver-Copper Sulfide (B99878) Mediator | Differential Pulse Voltammetry (DPV) | Indirect determination based on a well-defined cathodic peak. mdpi.com | Not specified |

| Graphene Oxide-Au Nanoclusters Modified Electrode | Voltammetry | Low oxidation potential, good stability, and high reproducibility. ntu.edu.sg | 0.02 µmol/L |

| Ethynylferrocene Modified Carbon Nanotubes Paste Electrode | Square Wave Voltammetry (SWV) | Shifts oxidation potential to less positive values, allowing selective detection in the presence of interferences like folic acid. researchgate.net | Not specified |

| Platinum-Particles Modified Glassy Carbon Electrode | Pulsed Amperometric Detection (in HPLC) | Catalyzes the electro-oxidation of sulfhydryl compounds. jst.go.jp | Superior to other methods cited in the study |

Chemical Biology Tools for Profiling Cysteinate(2-) Modifications

Chemical biology provides sophisticated tools to profile cysteine modifications within the complex environment of the cell. These methods are crucial for understanding the roles of reactive cysteine residues in protein function and cellular signaling. researchgate.netnih.gov A prominent strategy in this field is activity-based protein profiling (ABPP). researchgate.netnih.gov

A specific and powerful ABPP platform is termed "isoTOP-ABPP" (isotopic tandem orthogonal proteolysis-activity-based protein profiling). This chemoproteomic technique is designed to map the reactivity of cysteine residues across the proteome. researchgate.netnih.gov The method utilizes thiol-reactive probes, often containing an electrophilic "warhead" that covalently binds to nucleophilic cysteine residues. researchgate.netnih.gov A widely used probe is iodoacetamide-alkyne (IA-alkyne). nih.gov

The isoTOP-ABPP workflow enables the selective enrichment and relative quantification of probe-labeled peptides from different samples using mass spectrometry. nih.gov This allows for:

The identification of functional cysteines whose modification impacts protein activity. researchgate.netnih.gov

The determination of the cellular targets of electrophilic small molecules and the assessment of their selectivity. researchgate.netnih.gov

Recent advancements have expanded the repertoire of probes used in ABPP. For example, a photocaged bromomethyl ketone (CBK) has been used to profile reactive cysteines in living cells with high spatial and temporal control, allowing researchers to monitor changes in cysteine reactivity in response to cellular stimuli like the release of reactive oxygen species. nih.gov

Beyond general reactivity profiling, specific chemical probes have been developed to detect distinct oxidative post-translational modifications (PTMs) of cysteine, such as S-sulfenylation, S-nitrosation, and S-sulfination. nih.govacs.orgnih.govumich.edu For instance, dimedone-based probes like DYn-2 are used to identify S-sulfenylated proteins. acs.orgnih.gov These tools are instrumental in dissecting the "cysteine redoxome," the complete set of oxidized cysteine residues, and understanding its role in redox signaling. nih.gov

Genetic and Proteomic Approaches (e.g., Mutagenesis Studies, N-terminal Cysteine-Dependent Degradation Profiling)

Genetic and proteomic strategies offer powerful means to investigate the functional significance of specific cysteine residues and their role in protein stability and degradation.

Site-Directed Mutagenesis: This genetic technique involves altering the DNA sequence to substitute a specific cysteine residue with another amino acid, typically one that is structurally similar but lacks the reactive thiol group, such as serine or alanine (B10760859). guptalab.scienceoup.comresearchgate.net By comparing the function of the wild-type protein with the mutant version, researchers can infer the role of the original cysteine residue. guptalab.scienceoup.com

Functional Impact: Mutagenesis studies have been used to identify cysteine residues critical for protein function, such as in β-tubulin, where mutating Cys354 to alanine or serine resulted in dramatic effects on microtubule stability and cell division. guptalab.science

Structural Roles: These studies can also reveal cysteines involved in protein folding or assembly. For example, mutating Cys439 in the LAT1 amino acid transporter prevented its effective transfer to the plasma membrane. researchgate.net

Coenzyme/Substrate Binding: In enzymes like xylose reductase, mutating cysteine residues has helped to probe their role in coenzyme binding. oup.com

Oxidative Stability: Replacing specific cysteine residues in hemoglobin has been used to examine their impact on the protein's oxidative stability. lu.se

N-terminal Cysteine-Dependent Degradation Profiling: A key post-translational regulatory mechanism is the N-degron pathway, where the identity of a protein's N-terminal amino acid determines its stability. The "Cys-Arg/N-degron" pathway specifically targets proteins with an N-terminal cysteine. biorxiv.org Under normal oxygen conditions (normoxia), the N-terminal cysteine is enzymatically oxidized, leading to the addition of an arginine residue. biorxiv.org This marks the protein for ubiquitination and subsequent degradation by the proteasome. biorxiv.org

Systematic proteomic approaches have been developed to globally profile the substrates of this pathway. biorxiv.orgresearchgate.netbiorxiv.org These studies have revealed that a significant portion of the proteome that begins with cysteine may be regulated by this degradation mechanism. biorxiv.orgresearchgate.net Mutagenesis experiments within this context have shown that the pathway has a preference for proteins where the cysteine is followed by hydrophobic or positively charged residues. biorxiv.orgresearchgate.net These proteomic profiling methods are essential for identifying novel substrates and understanding the biological roles of this pathway, particularly in cellular responses to stresses like hypoxia, where the degradation is halted, allowing specific proteins to accumulate. biorxiv.orgresearchgate.net

Referenced Compounds

| Compound Name | Abbreviation |

|---|---|

| Cysteine | Cys |

| Cystine | CySS |

| Cysteinylglycine | CysGly |

| Glutathione | GSH |

| tris(2-carboxyethyl)phosphine | TCEP |

| o-phthaldialdehyde | OPA |

| 2-chloro-1-methylquinolinium tetrafluoroborate | - |

| N-ethylmaleimide | NEM |

| Iodoacetamide | IAM |

| Serine | Ser |

| Alanine | Ala |

| Folic Acid | - |

| Homocysteine | HCY |

| Mercaptopropionylglycine | - |

| Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid | - |

Mechanistic Implications of Cysteinate 2 in Pathophysiological Processes

Molecular Mechanisms of Cellular Responses to Oxidative Stress and Hypoxia

The ability of cells to sense and adapt to changes in oxygen levels and reactive oxygen species (ROS) is fundamental to survival. The cysteinate moiety, primarily within protein cysteine residues, acts as a critical sensor in these signaling pathways due to the susceptibility of its thiolate group to oxidation. nih.govacs.org